Ethyl 3,4-dihydroxybenzimidate

regioisomer availability synthetic accessibility procurement

Ethyl 3,4-dihydroxybenzimidate is a privileged aryl imidate building block distinguished by its strongly electrophilic C=N group, enabling nucleophilic addition–cyclocondensation to form thiazolines, thiazoles, and amidines—reactivity absent in ester analogs like EDHB. The 3,4-dihydroxy (catechol) substitution provides metal-chelating and radical-scavenging functionality, while the imidate NH offers an additional hydrogen-bonding contact for isoform selectivity. Unlike synthetically challenging 2,4-dihydroxy regioisomers, the 3,4-isomer is accessible via established routes, ensuring reliable reaction outcomes, higher yields, and shorter project timelines. Ideal for medicinal chemistry, antioxidant probe design, and heterocyclic scaffold construction.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 147510-61-0
Cat. No. B2938590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,4-dihydroxybenzimidate
CAS147510-61-0
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESCCOC(=N)C1=CC(=C(C=C1)O)O
InChIInChI=1S/C9H11NO3/c1-2-13-9(10)6-3-4-7(11)8(12)5-6/h3-5,10-12H,2H2,1H3
InChIKeySQINXQATAXZPIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,4-Dihydroxybenzimidate (CAS 147510-61-0): Structural Overview of a Catechol-Functionalized Benzimidate Intermediate


Ethyl 3,4-dihydroxybenzimidate (CAS 147510-61-0, molecular formula C9H11NO3, molecular weight 181.19 g/mol) is an aryl imidate derivative featuring a 3,4-dihydroxy-substituted (catechol) benzene ring conjugated to an ethyl imidate functional group . This compound serves as a versatile synthetic building block for nitrogen-containing heterocycles and as a scaffold for prodrug design, distinguished from its ester and amide analogs by the strongly electrophilic imidate moiety (C=N) which enables unique nucleophilic addition and cyclocondensation reactivity [1]. The catechol substitution pattern (3,4-dihydroxy) confers metal-chelating and radical-scavenging capacity, positioning this compound at the intersection of synthetic chemistry, medicinal chemistry, and antioxidant research.

Why Ethyl 3,4-Dihydroxybenzoate (EDHB) or 2,4-Dihydroxybenzimidate Cannot Substitute for Ethyl 3,4-Dihydroxybenzimidate


Substituting ethyl 3,4-dihydroxybenzimidate with the structurally similar ester ethyl 3,4-dihydroxybenzoate (EDHB, a known prolyl hydroxylase inhibitor with reported IC50 of 0.5 mM [1]) or with the regioisomeric ethyl 2,4-dihydroxybenzimidate would result in fundamentally different chemical reactivity and synthetic utility. The imidate (C=N) functional group is strongly electrophilic and undergoes nucleophilic addition–elimination reactions to form thiazolines, thiazoles, amidines, and other heterocycles—reactivity that is absent in the ester carbonyl of EDHB [2]. Furthermore, the 2,4-dihydroxy regioisomer is explicitly described in the patent literature as a synthetic challenge that is not commercially available, whereas the 3,4-dihydroxy isomer is accessible through established synthetic routes and vendor channels [2][3]. These differences in functional-group electronics, regioisomeric accessibility, and downstream synthetic versatility mean that generic substitution would compromise reaction outcomes, product yields, and project timelines.

Quantitative Differential Evidence for Ethyl 3,4-Dihydroxybenzimidate vs. Closest Analogs


Regioisomeric Procurement Advantage: 3,4-Dihydroxy Isomer Is Commercially Accessible While the 2,4-Dihydroxy Isomer Is Not

Ethyl 3,4-dihydroxybenzimidate (CAS 147510-61-0, MW 181.19, purity ≥95%) is listed by multiple chemical suppliers as a stocked or sourceable research compound, enabling direct procurement without in-house synthesis . In direct contrast, the 2,4-dihydroxy regioisomer (ethyl 2,4-dihydroxybenzimidate) is explicitly characterized in US Patent 7,294,718 as 'a synthetic challenge' that is 'not commercially available,' necessitating a multi-step protecting-group strategy for its preparation [1]. This regioisomeric availability differential means that researchers requiring a dihydroxybenzimidate building block can obtain the 3,4-isomer through standard procurement channels, whereas the 2,4-isomer requires custom synthesis with associated time and cost penalties.

regioisomer availability synthetic accessibility procurement benzimidate building blocks

Functional Group Reactivity: Electrophilic Imidate (C=N) vs. Ester (C=O) Enables Distinct Heterocyclic Synthesis Pathways

The imidate moiety (C=N) in ethyl 3,4-dihydroxybenzimidate is described in US Patent 6,846,958 as 'strongly electrophilic' and capable of reaction with 'a large number of nucleophiles' to form thiazoles, thiazolines, thiazolidines, and other heterocycles [1]. By comparison, ethyl 3,4-dihydroxybenzoate (EDHB) contains an ester carbonyl (C=O) that undergoes hydrolysis or transesterification rather than the cyclocondensation reactions characteristic of imidates. This functional-group-level difference means that the benzimidate can serve as a direct precursor to sulfur-containing heterocycles (e.g., via condensation with cysteine derivatives), whereas the ester cannot participate in analogous cyclization chemistry without prior functional group interconversion [1]. Although no direct kinetic comparison (e.g., relative rate constants for amine addition) has been published for this specific compound, the established mechanistic divergence between imidate and ester electrophiles is well-documented in the organic chemistry literature [2].

imidate reactivity heterocyclic synthesis electrophilicity thiazoline formation

Hydrogen Bond Donor Count Advantage: Imidate NH Group Increases HBD Capacity from 2 (EDHB) to 3

Computed physicochemical properties from the ChemSrc database indicate that ethyl 3,4-dihydroxybenzimidate possesses 3 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) . In comparison, the ester analog ethyl 3,4-dihydroxybenzoate (EDHB, CAS 3943-89-3) contains 2 HBD (two phenolic OH groups) and 4 HBA (two phenolic OH, ester carbonyl O, ester alkoxy O), lacking the additional HBD contributed by the imidate NH group. This increase from 2 to 3 HBD alters the compound's hydrogen-bonding capacity, which can influence aqueous solubility, membrane permeability, and protein-ligand binding interactions. The HBD count of 3 places the benzimidate in a distinct physicochemical space relative to the diester, with potential implications for oral bioavailability and target engagement in biological assays.

hydrogen bond donor physicochemical properties drug-likeness solubility

Free Radical Scavenging Potential: Catechol Benzimidates as Antioxidant Scaffolds via NADPH Oxidase Inhibition

US Patent 6,846,958 discloses that the structurally analogous ethyl 3,4,5-trihydroxybenzimidate 'blocks free radical generation from NADPH oxidase' and that this 'free radical scavenging activity decreases the amount of tissue damage, such as limiting damage to the heart following an infarction or other ischemic episode' [1]. While no direct radical-scavenging assay data (e.g., DPPH IC50, ORAC value) has been published for ethyl 3,4-dihydroxybenzimidate specifically, the presence of the catechol (3,4-dihydroxy) moiety—a well-established redox-active pharmacophore—supports the inference that this compound retains significant antioxidant capacity. The imidate functionality introduces an additional electron-donating resonance contributor (C=N) that may modulate the redox potential of the catechol ring relative to the ester or carboxylic acid analogs, potentially tuning radical-scavenging potency.

free radical scavenging NADPH oxidase antioxidant catechol cardioprotection

Research and Industrial Applications of Ethyl 3,4-Dihydroxybenzimidate Where the Imidate-Catechol Architecture Provides an Advantage


Synthesis of Thiazoline- and Thiazole-Containing Iron Chelators via Imidate-Cysteine Condensation

The electrophilic imidate group in ethyl 3,4-dihydroxybenzimidate can be condensed with cysteine or 2-methylcysteine derivatives to form thiazoline rings, a key structural motif in orally active iron chelators such as desferrithiocin and 4′-hydroxydesazadesferrithiocin [1]. This cyclocondensation is not accessible with ester or amide analogs, making the benzimidate a privileged building block for constructing the thiazoline pharmacophore. The 3,4-dihydroxy substitution pattern may further contribute iron-binding capacity via the catechol moiety.

Prodrug Design Exploiting the Imidate-to-Amidine Bioconversion Pathway

Benzamidoximes and N,N′-dihydroxybenzamidines are established prodrugs that undergo enzymatic reduction to the corresponding active amidines, with oral bioavailability reaching ~91% for the model compound N,N′-dihydroxybenzamidine [1]. Ethyl 3,4-dihydroxybenzimidate, as an O-alkylated benzamidoxime derivative, may serve as a prodrug scaffold that can be enzymatically reduced to release the active 3,4-dihydroxybenzamidine species. The ethyl imidate ester may offer improved membrane permeability relative to the free amidoxime, while the catechol moiety provides additional antioxidant or chelating functionality.

Antioxidant Probe Development Leveraging Dual Catechol Redox and Imidate Electrophilic Functionality

The 3,4-dihydroxy (catechol) substitution confers radical-scavenging capacity, while the imidate group provides a reactive handle for conjugation to fluorophores, affinity tags, or solid supports [1]. This bifunctional architecture enables the design of activity-based probes or targeted antioxidant conjugates where the catechol moiety scavenges reactive oxygen species and the imidate serves as a linker or prodrug activation site. The trihydroxy analog's demonstrated NADPH oxidase inhibition supports the antioxidant potential of hydroxy-substituted benzimidates.

Selective Chemical Probe Synthesis Where Regioisomeric Substitution Dictates Target Engagement

The 3,4-dihydroxy substitution pattern creates a distinct chelation geometry and hydrogen-bonding surface compared to the 2,4- or 3,5-isomers. In applications targeting metal-dependent enzymes such as prolyl hydroxylases, lipoxygenases, or ribonucleotide reductases—where catechol-containing inhibitors like Amidox (3,4-dihydroxybenzamidoxime) show IC50 values of 20–30 μM [1]—the 3,4-dihydroxybenzimidate scaffold can serve as a starting point for structure-activity relationship studies. The imidate NH provides an additional hydrogen-bonding contact that is absent in ester or amide analogs, potentially altering isoform selectivity profiles.

Quote Request

Request a Quote for Ethyl 3,4-dihydroxybenzimidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.